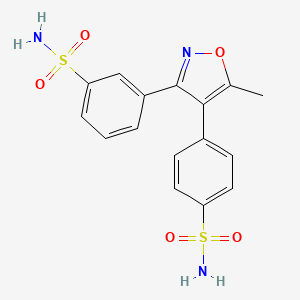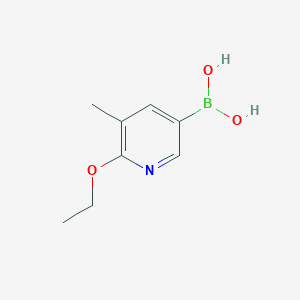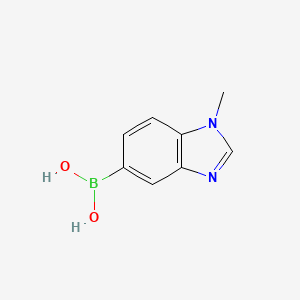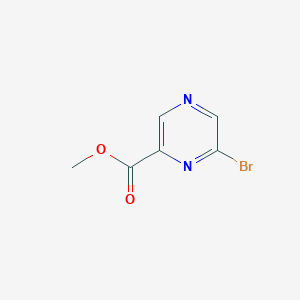
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide
Übersicht
Beschreibung
“3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H15N3O5S2 and a molecular weight of 393.44 . It falls under the category of aromatics, heterocycles, metabolites, impurities, pharmaceutical standards, intermediates, fine chemicals, sulfur and selenium compounds .
Synthesis Analysis
The synthesis of isoxazole derivatives, like our compound of interest, has been a field of study for decades due to their potential biological activities . The two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are universal and popular with synthetic chemists .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
Research on sulfamethoxazole, a compound closely related to 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide, has shown that it is highly photolabile in acidic aqueous solutions, leading to various photoproducts. This photodegradation pathway is significant in understanding the environmental fate and photostability of such compounds (Wei Zhou & D. Moore, 1994).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibition of carbonic anhydrase isoforms. These compounds have shown potent inhibitory activity, particularly against human carbonic anhydrase II and VII, which are relevant in medical conditions like glaucoma and neuropathic pain (C. Altug et al., 2017).
Potential as Anticancer Agents
A series of derivatives of 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide have been evaluated for their anticancer activity. Some compounds showed marked activity against certain cancer cell lines, indicating potential utility in developing new anticancer drugs (S. Karakuş et al., 2018).
Photodynamic Therapy Applications
Certain derivatives of the compound have been studied for their suitability in photodynamic therapy, particularly for cancer treatment. These studies involve evaluating the photophysical properties and singlet oxygen quantum yield, crucial for Type II photosensitizers used in treating cancer (M. Pişkin et al., 2020).
Drug Impurity Analysis
In pharmaceutical production, understanding and controlling impurities is crucial. Studies have been conducted on the synthesis of impurities related to sulfamethoxazole, a compound structurally similar to 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide, providing insights into the quality control of drug synthesis (G. B. Talagadadeevi et al., 2012).
Antimicrobial Activities
Some derivatives of this compound have shown promise in antimicrobial activities against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
Studies have been conducted on Schiff bases derived from compounds like sulfamethoxazole for their effects on enzyme activities. Molecular docking studies of these compounds provide insights into their potential interactions with enzymes, relevant in drug design and discovery (S. Alyar et al., 2019).
Zukünftige Richtungen
Isoxazole derivatives, like “3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore the synthesis of new isoxazole derivatives and their potential biological activities .
Eigenschaften
IUPAC Name |
3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3,(H2,17,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZYTUGYRMBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)


![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)


![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)